molecular formula C10H12BrN3 B15366946 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine

6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine

Numéro de catalogue: B15366946
Poids moléculaire: 254.13 g/mol
Clé InChI: OGNIIZLVRXUALR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C10H12BrN3 and its molecular weight is 254.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound recognized for its significant biological activity, particularly as an inhibitor of p21-activated kinase 4 (PAK4). PAK4 plays a crucial role in various cancer pathways, and its inhibition may provide therapeutic benefits in cancer treatment. This article reviews the biological activity of this compound, including its structure, mechanisms of action, and related research findings.

Chemical Structure

The compound features a bromine atom at the 6-position, an isopropyl group at the 1-position, and a methyl group at the 2-position of the imidazole ring. This unique structural configuration contributes to its pharmacological properties.

This compound primarily acts as a selective inhibitor of PAK4. PAK4 is involved in regulating cytoskeletal dynamics, cell proliferation, and oncogenic transformation. By inhibiting PAK4, this compound can potentially disrupt tumor growth and metastasis.

Biological Activity and Research Findings

Research has demonstrated that this compound exhibits anticancer properties through various mechanisms:

  • Inhibition of PAK4 Activity : Studies indicate that this compound effectively inhibits PAK4 with an IC50 value that suggests significant potency against cancer cell lines. For example, it has shown promising results in inhibiting cell proliferation in HeLa cells and other cancer types .
  • Cytotoxicity Studies : In vitro assays have been conducted to evaluate its cytotoxic effects on several cancer cell lines:
    • HeLa (cervical cancer) : IC50 values indicate strong antiproliferative activity.
    • HCT116 (colon cancer) : Similar results were observed with significant inhibition of cell growth.
    • A549 (lung cancer) : The compound also demonstrated efficacy against non-small-cell lung cancer cells .
  • Mechanistic Insights : The compound's interaction with PAK4 has been elucidated through crystallography studies, revealing how it binds to the kinase domain and inhibits its activity . This binding disrupts downstream signaling pathways critical for tumor cell survival and proliferation.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridineBromine at position 6; methyl group at position 2Known PAK4 inhibitor with different substituents
6-Chloro-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridineChlorine instead of bromineExhibits different biological activities compared to brominated analogs
6-Iodo-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridineIodine at position 6Potentially enhanced lipophilicity affecting pharmacokinetics
6-Fluoro-1-isopropyl-2-methyl-1H-imidazo[4,5-b]pyridineFluorine at position 6May show different selectivity towards kinases

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • A study by Qi et al. demonstrated that derivatives of imidazo[4,5-b]pyridine exhibited varying degrees of cytotoxicity across different cancer cell lines. The introduction of specific substituents significantly influenced their activity .
  • Another investigation focused on the structural basis for PAK4 inhibition showed that modifications in the imidazo ring could enhance binding affinity and selectivity .

Propriétés

Formule moléculaire

C10H12BrN3

Poids moléculaire

254.13 g/mol

Nom IUPAC

6-bromo-2-methyl-1-propan-2-ylimidazo[4,5-b]pyridine

InChI

InChI=1S/C10H12BrN3/c1-6(2)14-7(3)13-10-9(14)4-8(11)5-12-10/h4-6H,1-3H3

Clé InChI

OGNIIZLVRXUALR-UHFFFAOYSA-N

SMILES canonique

CC1=NC2=C(N1C(C)C)C=C(C=N2)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.